molecular formula C18H22N2O3S B267654 N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide

Cat. No. B267654
M. Wt: 346.4 g/mol
InChI Key: FHRRIIOSEDBCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide, also known as BSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BSA belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to modulate the activity of ion channels and receptors, which can affect cellular signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to inhibit the activity of carbonic anhydrase and matrix metalloproteinases, which can affect cellular metabolism and extracellular matrix remodeling. At high concentrations, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to induce apoptosis and inhibit cell proliferation, which can affect cellular viability and growth.

Advantages and Limitations for Lab Experiments

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to modulate various biological activities. However, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide also has limitations, including its potential toxicity at high concentrations, its limited availability and high cost, and its lack of specificity for certain targets.

Future Directions

There are several future directions for the research and development of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide. One direction is to explore the potential applications of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide in combination with other compounds or therapies for the treatment of various diseases. Another direction is to investigate the molecular targets and signaling pathways involved in the mechanism of action of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide. Additionally, the development of new synthesis methods and analogs of N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide may lead to improved biological activities and reduced toxicity.

Synthesis Methods

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide can be synthesized through a multistep process starting from 4-aminobenzenesulfonamide and 2-phenylacetic acid. The first step involves the reaction of 4-aminobenzenesulfonamide with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(sec-butylsulfonamido)-4-aminobenzenesulfonamide. The second step involves the reaction of N-(sec-butylsulfonamido)-4-aminobenzenesulfonamide with 2-phenylacetic acid in the presence of a condensing agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide.

Scientific Research Applications

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been found to have potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to modulate the activity of ion channels and receptors, which can have implications for the treatment of neurological disorders. In immunology, N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide has been shown to modulate the activity of immune cells and cytokines, which can have implications for the treatment of autoimmune diseases.

properties

Product Name

N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylacetamide

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H22N2O3S/c1-3-14(2)20-24(22,23)17-11-9-16(10-12-17)19-18(21)13-15-7-5-4-6-8-15/h4-12,14,20H,3,13H2,1-2H3,(H,19,21)

InChI Key

FHRRIIOSEDBCSL-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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